tert-Butyl(3S,4S)-3-fluoro-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl(3S,4S)-3-fluoro-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate is a synthetic organic compound that features a pyrrolidine ring substituted with a tert-butyl group, a fluorine atom, a hydroxymethyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(3S,4S)-3-fluoro-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The tert-butyl group, fluorine atom, hydroxymethyl group, and methyl group are introduced through various substitution reactions. Common reagents used include tert-butyl chloride, fluorinating agents, and hydroxymethylating agents.
Protection and Deprotection Steps: Protecting groups may be used to ensure selective reactions at specific sites on the molecule. These groups are later removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(3S,4S)-3-fluoro-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to modify the functional groups or the pyrrolidine ring.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxyl group, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
tert-Butyl(3S,4S)-3-fluoro-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.
Biological Studies: Researchers use this compound to study the effects of fluorine substitution on biological activity and molecular interactions.
Industrial Applications: It is employed in the development of new materials and chemical processes, including catalysts and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl(3S,4S)-3-fluoro-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s stability and bioavailability, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. The pyrrolidine ring provides a rigid framework that influences the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl(3S,4S)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate: This compound features a piperidine ring instead of a pyrrolidine ring, leading to differences in reactivity and biological activity.
tert-Butyl(3S,4S)-3-fluoro-3-(hydroxymethyl)-4-ethylpyrrolidine-1-carboxylate: The presence of an ethyl group instead of a methyl group affects the compound’s steric properties and interactions.
Uniqueness
tert-Butyl(3S,4S)-3-fluoro-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate is unique due to its specific combination of substituents and the resulting chemical and biological properties. The presence of the fluorine atom and the tert-butyl group imparts distinct characteristics that differentiate it from other similar compounds.
Properties
Molecular Formula |
C11H20FNO3 |
---|---|
Molecular Weight |
233.28 g/mol |
IUPAC Name |
tert-butyl (3S,4S)-3-fluoro-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H20FNO3/c1-8-5-13(6-11(8,12)7-14)9(15)16-10(2,3)4/h8,14H,5-7H2,1-4H3/t8-,11-/m0/s1 |
InChI Key |
QOKZNPCLYAZHLP-KWQFWETISA-N |
Isomeric SMILES |
C[C@H]1CN(C[C@@]1(CO)F)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CN(CC1(CO)F)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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